6β-Naltrexol is a major metabolite of naltrexone, an opioid receptor antagonist. [, ] It is formed in vivo through the enzymatic reduction of naltrexone. [] While considered less potent than its parent compound, 6β-Naltrexol displays a unique pharmacological profile with potential research implications. [, ] This analysis focuses on its role as a research tool in understanding opioid receptor pharmacology and exploring potential therapeutic targets.
6beta-Naltrexol is produced in the human body as a result of the metabolism of naltrexone. This compound belongs to the class of opiate antagonists and is characterized by its ability to bind selectively to opioid receptors, particularly the mu-opioid receptor. Its classification as a metabolite underscores its relevance in understanding the pharmacodynamics of naltrexone and its therapeutic applications.
The synthesis of 6beta-Naltrexol typically involves several chemical transformations starting from naltrexone or its derivatives. One method includes the reduction of the ketone group at the 6-position of naltrexone, which can be achieved using various reducing agents under controlled conditions.
Key Synthesis Parameters:
The synthesis can also involve derivatization techniques to create analogs with modified pharmacological profiles, such as carbamate or sulfonate ester derivatives, which have been studied for their potential enhanced selectivity and efficacy at opioid receptors .
The molecular formula for 6beta-Naltrexol is . Its structure features a phenolic hydroxyl group, a tertiary amine, and a cyclohexene ring, which are critical for its interaction with opioid receptors.
Structural Characteristics:
Advanced techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to elucidate the three-dimensional conformation of 6beta-Naltrexol .
6beta-Naltrexol participates in various chemical reactions primarily related to its interactions with biological systems. As an opioid antagonist, it competes with endogenous opioids for binding at the mu-opioid receptor sites.
Relevant Reactions:
In vitro studies have shown that modifications to the structure of 6beta-Naltrexol can alter its affinity and efficacy at different opioid receptor subtypes, leading to a variety of biological responses .
The mechanism of action for 6beta-Naltrexol primarily involves its role as an antagonist at mu-opioid receptors. By binding to these receptors without activating them, it effectively blocks the effects of opioids, which can help mitigate cravings and withdrawal symptoms in individuals recovering from opioid dependence.
Mechanism Details:
Research indicates that 6beta-Naltrexol may exhibit unique properties compared to naltrexone itself, potentially offering advantages in certain therapeutic contexts .
The physical and chemical properties of 6beta-Naltrexol are crucial for its application in pharmaceutical formulations and therapeutic settings.
Key Properties:
These properties influence its formulation into medications and affect its bioavailability when administered .
6beta-Naltrexol has several scientific applications primarily related to its role in addiction treatment and research into opioid receptor dynamics.
Applications Include:
6β-Naltrexol (chemical name: (4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol) is a stereochemically defined metabolite of naltrexone. Its molecular formula is C₂₀H₂₅NO₄, with a molar mass of 343.42 g/mol [4] [7] [10]. The compound features a morphinan core structure with a hydroxyl group at the C(6) position in the β-configuration, which critically distinguishes it from its α-isomer, 6α-naltrexol. The β-orientation of this hydroxyl group results in distinct three-dimensional topography, influencing receptor interactions and metabolic stability [4] [9]. Key identifiers include CAS# 49625-89-0 (free base), PubChem CID 631219, and InChI Key JLVNEHKORQFVQJ-PYIJOLGTSA-N [1] [4] [10]. The β-configuration is confirmed by NMR coupling constants (e.g., H-5 coupling constant of 6.8 Hz) and X-ray crystallography data [4] [9].
Table 1: Structural Identifiers of 6β-Naltrexol
Property | Value |
---|---|
Systematic IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-(Cyclopropylmethyl)-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
Molecular Formula | C₂₀H₂₅NO₄ |
CAS Number | 49625-89-0 (free base) |
PubChem CID | 631219 |
Exact Mass | 343.178358293 g/mol |
InChI Key | JLVNEHKORQFVQJ-PYIJOLGTSA-N |
Stereochemical Configuration | 6β-Hydroxy |
6β-Naltrexol serves as a precursor for diverse analogues through modifications at the C(6) and C(14) positions. A prominent synthetic route involves reductive amination of naltrexone followed by stereoselective reduction using ZrCl₄/NaBH₄, yielding the 6β-aminoderivative with high diastereomeric ratios (13:1 β:α) [6] [9]. Carbamate and sulfonate ester derivatives (e.g., tosylate 13) are synthesized by reacting 6β-naltrexol with carbamoyl chlorides or sulfonyl chlorides. These derivatives exhibit enhanced mu-opioid receptor (MOR) affinity compared to the parent compound [2] [5]. For instance, aralkyl ethers incorporate benzyl or allyl groups via O-alkylation under forcing conditions, often requiring protection of the C(3) phenol [5] [9]. C(14)-modified analogues (e.g., 14-O-phenylpropyl derivatives) demonstrate significant shifts in efficacy profiles, occasionally converting antagonists into agonists [6] [9].
Table 2: Synthetic Derivatives of 6β-Naltrexol and Key Modifications
Derivative Class | Synthetic Approach | Representative Compounds |
---|---|---|
Carbamates | Reaction with carbamoyl chlorides | Compound 9 (Ki MOR = 0.17 nM) |
Sulfonate Esters | Condensation with sulfonyl chlorides | Tosylate 13 (Ki MOR = 0.30 nM) |
C(14)-O-Acyl Derivatives | Acylation of C(14) hydroxyl with anhydrides | Phenylpropyl 7b |
2′-Substituted Cinnamoyls | Acylation with substituted cinnamoyl chlorides | o-Nitro-cinnamoyl (12a) |
The C(6) substituent profoundly impacts opioid receptor affinity and selectivity. Removal of the hydrogen-bond donor at C(6) (e.g., via carbamate formation) increases MOR affinity by 10-fold compared to 6β-naltrexol HCl. Bulky C(6) substituents (e.g., carbamate 9 or tosylate 13) achieve subnanomolar MOR affinity (Ki = 0.17–0.30 nM) and modulate subtype selectivity [2] [5] [9]. Molecular modeling indicates that hydrophobic C(6) extensions form van der Waals contacts with MOR transmembrane domains, while reduced steric bulk at C(6) favors kappa-opioid receptor (KOR) engagement [2] [5]. Derivatives like 10 exhibit >100-fold MOR selectivity over delta-opioid receptors (DOR), attributed to optimized steric occlusion at the DOR binding pocket [5].
6β-Naltrexol is a white to off-white crystalline solid with moderate aqueous solubility (experimentally undetermined but computationally predicted at 3.48 mg/mL) [7] [10]. Its logP value of 0.84–1.5 suggests moderate lipophilicity, influencing membrane permeability [10]. The compound contains three ionizable groups (pKa values: phenolic OH ~10.3, allylic OH ~14.5, tertiary amine ~9.47), rendering it predominantly cationic at physiological pH [10]. Stability studies indicate susceptibility to oxidative degradation at the phenolic moiety, requiring storage at -20°C for long-term stability [7] [9]. In solution, methanol is a common solvent for reference standards (1 mg/mL), with stock solutions stable for months at -20°C [7] [9]. Accelerated degradation studies show <10% decomposition after 24 months under recommended storage conditions [7].
Table 3: Experimental and Predicted Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Water Solubility | 3.48 mg/mL (predicted) | ALOGPS [10] |
logP | 0.84–1.5 | Chemaxon/ALOGPS [10] |
pKa (Tertiary Amine) | 9.47 | Chemaxon [10] |
pKa (Phenolic OH) | 10.3 | Chemaxon [10] |
Hydrogen Bond Donors | 3 | PubChem [4] |
Hydrogen Bond Acceptors | 5 | PubChem [4] |
Recommended Storage | -20°C (long-term), 0–4°C (short-term) | Vendor Specifications [7] [9] |
Receptor Binding and Functional Activity
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7